molecular formula C7H6O2 B13434271 Salicylaldehyde-13C6

Salicylaldehyde-13C6

Cat. No.: B13434271
M. Wt: 128.077 g/mol
InChI Key: SMQUZDBALVYZAC-ZFJHNFROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylaldehyde-13C6 is a labeled variant of salicylaldehyde, where the carbon atoms are isotopically enriched with carbon-13. This compound is primarily used in research to trace and study chemical reactions and pathways due to the distinct isotopic signature of carbon-13. Salicylaldehyde itself is an organic compound with the formula C7H6O2, known for its characteristic almond-like odor and its role as a precursor in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylaldehyde-13C6 can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of salicylaldehyde typically involves the Reimer-Tiemann reaction due to its simplicity and relatively high yield. The process is scaled up by controlling the reaction conditions to ensure the efficient conversion of phenol to salicylaldehyde.

Chemical Reactions Analysis

Types of Reactions

Salicylaldehyde-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Condensation: Acetic anhydride in the presence of a base.

Major Products

    Oxidation: Salicylic acid.

    Reduction: Salicyl alcohol.

    Condensation: Coumarin.

Comparison with Similar Compounds

Salicylaldehyde-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some related compounds include:

The isotopic labeling of this compound provides a unique advantage in research applications, allowing for precise tracking and analysis of chemical processes.

Properties

Molecular Formula

C7H6O2

Molecular Weight

128.077 g/mol

IUPAC Name

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde

InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

SMQUZDBALVYZAC-ZFJHNFROSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.